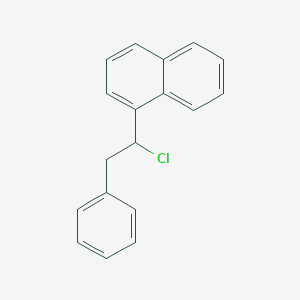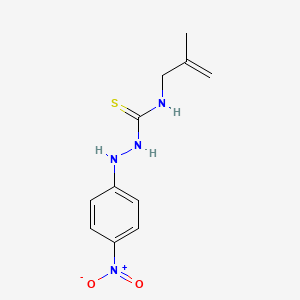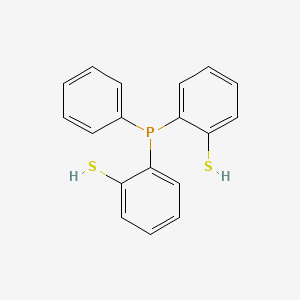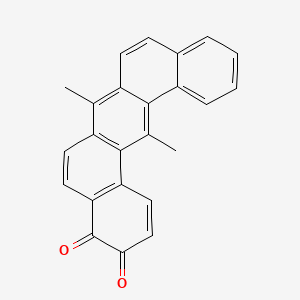
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound’s molecular formula is C14H26O4, and it is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves several steps. One common method includes the esterification of pentanedioic acid with 2-acetyl-1,1-dimethylethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of pentanedioic acid, such as alcohols, carboxylic acids, and substituted esters.
Applications De Recherche Scientifique
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes and receptors in biological systems. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentanedioic acid, dimethyl ester
- Pentanedioic acid, diethyl ester
- Pentanedioic acid, 2-methyl-, 1,5-dimethyl ester
Uniqueness
Pentanedioic acid, 2-acetyl-, bis(1,1-dimethylethyl) ester is unique due to its specific ester groups and acetyl substitution, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool in research and production processes. Continued exploration of its applications and mechanisms of action will likely yield further insights and innovations.
Propriétés
| 111922-59-9 | |
Formule moléculaire |
C15H26O5 |
Poids moléculaire |
286.36 g/mol |
Nom IUPAC |
ditert-butyl 2-acetylpentanedioate |
InChI |
InChI=1S/C15H26O5/c1-10(16)11(13(18)20-15(5,6)7)8-9-12(17)19-14(2,3)4/h11H,8-9H2,1-7H3 |
Clé InChI |
FHOPINLBGLPYID-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)






